![molecular formula C12H18N4O2 B1421957 Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate CAS No. 1258765-34-2](/img/structure/B1421957.png)
Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate
Overview
Description
Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate is a heterocyclic compound that features a pyridazine ring substituted with a methyl diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with diazepane compounds under specific conditions. One common method includes the nucleophilic substitution reaction where a pyridazine derivative is reacted with a diazepane derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane moiety or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.
Diazepane Derivatives: Compounds containing the diazepane ring structure.
Uniqueness
Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate is unique due to its specific combination of a pyridazine ring with a diazepane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . The compound features a pyridazine core substituted with a diazepane moiety, which is crucial for its biological interactions. The structural representation can be summarized as follows:
- Molecular Formula :
- SMILES : CN1CCCN(CC1)C2=NC=C(C=C2)CN
- InChIKey : POYAHDAVWOUPCC-UHFFFAOYSA-N
Anticholinergic Activity
Research indicates that compounds structurally related to this compound exhibit significant anticholinergic properties. For instance, derivatives of pyridine and diazepane have been shown to act as selective agonists at the α4β2 nicotinic acetylcholine receptors (nAChRs). These compounds demonstrate high binding affinity with values in the nanomolar range, suggesting potential applications in treating neurological disorders such as Alzheimer's disease .
Antitumor Activity
Preliminary studies on structurally similar compounds have revealed promising antitumor activities. For example, certain pyridazine derivatives have shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticholinergic | High affinity for α4β2 nAChR | |
Antitumor | Cytotoxicity against HeLa and CaCo-2 cells | |
Agonist Properties | Efficacy at nAChRs with varying potencies |
Case Study: Synthesis and Evaluation
In a study focused on the synthesis of novel hybrids, researchers evaluated the biological activity of various pyridine derivatives. Among these, a compound similar to this compound was assessed for its ability to inhibit tumor growth. The results indicated that modifications to the diazepane structure significantly enhanced the cytotoxic effects against cancer cell lines .
Properties
IUPAC Name |
methyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-15-6-3-7-16(9-8-15)11-5-4-10(13-14-11)12(17)18-2/h4-5H,3,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXWXVUGISTWLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NN=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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